1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
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Overview
Description
1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a cationic surfactant belonging to the class of imidazolines. These compounds are known for their excellent detergency, foaming, and softening properties, making them valuable in various industrial applications .
Preparation Methods
The synthesis of 1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the reaction of fatty acids with aminoethyl ethanolamine in a 1:1 ratio. The resulting imidazoline is then quaternized or carboxymethylated under controlled pH conditions (7.5-9) using halogen-containing reagents . Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst, solvent, and extractant in various chemical reactions and processes.
Biology: Employed in the formulation of biocompatible materials and as a surfactant in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, fabric softeners, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with various molecular targets. As a cationic surfactant, it can disrupt lipid membranes, leading to increased permeability and potential cell lysis. The imidazoline ring structure allows for specific interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate include:
Hydroxyethyl imidazolines: These compounds have similar surfactant properties but differ in their hydrocarbon chain length and substitution patterns.
Quaternary ammonium compounds: While also cationic surfactants, they lack the imidazoline ring structure, resulting in different chemical and physical properties.
Fatty amine salts: These compounds share some surfactant characteristics but differ in their molecular structure and reactivity.
This compound stands out due to its unique combination of the imidazoline ring and long hydrocarbon chain, providing a balance of hydrophilic and hydrophobic properties .
Properties
CAS No. |
68938-60-3 |
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Molecular Formula |
C26H52N2O5S |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-[3-ethyl-2-[(E)-heptadec-2-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h17-18,27H,3-16,19-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b18-17+; |
InChI Key |
HZNPEZZQXFHJRR-ZAGWXBKKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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